2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid

Orthogonal protection strategy Peptide synthesis Solution-phase route design

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid (CAS 1479406-81-9, molecular formula C₁₅H₁₉NO₄, MW 277.32 g/mol) is a Cbz (benzyloxycarbonyl)-protected non-proteinogenic α-amino acid derivative bearing a cyclopropyl substituent at the γ-position of the butanoic acid backbone. This compound belongs to the class of carbamate-protected cyclopropyl amino acid building blocks, which are valued in medicinal chemistry and peptide science for introducing conformational constraints into peptide backbones while maintaining orthogonal amine protection.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B15275718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CC1CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c17-14(18)13(9-8-11-6-7-11)16-15(19)20-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19)(H,17,18)
InChIKeyXDMBVCLRVJPUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid: Cbz-Protected Cyclopropyl Amino Acid Building Block Procurement Overview


2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid (CAS 1479406-81-9, molecular formula C₁₅H₁₉NO₄, MW 277.32 g/mol) is a Cbz (benzyloxycarbonyl)-protected non-proteinogenic α-amino acid derivative bearing a cyclopropyl substituent at the γ-position of the butanoic acid backbone . This compound belongs to the class of carbamate-protected cyclopropyl amino acid building blocks, which are valued in medicinal chemistry and peptide science for introducing conformational constraints into peptide backbones while maintaining orthogonal amine protection [1]. The Cbz group confers acid stability and hydrogenolysis-labile deprotection capability, while the cyclopropyl moiety provides restricted backbone flexibility and modulated lipophilicity relative to linear alkyl or aromatic side-chain analogs [2].

Why Generic Substitution of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid Is Scientifically Inadvisable


Closely related analogs of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid—including its Boc-protected counterpart (CAS 1372404-84-6, MW 243.30), Fmoc-protected variant (CAS 2350690-47-8, MW 365.42), and free amine form (CAS 1468936-27-7)—cannot be interchanged without altering both the synthetic route design and the physicochemical properties of downstream products . The choice of Cbz protection is consequential: it dictates the entire orthogonal deprotection strategy, as Cbz is stable to trifluoroacetic acid (which cleaves Boc) and to piperidine (which cleaves Fmoc), while being selectively removable by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions . Furthermore, the γ-cyclopropyl substitution pattern in this specific regioisomer differs from β-cyclopropyl or α-cyclopropyl analogs in both steric bulk distribution and conformational restriction profile, affecting peptide secondary structure induction [1]. Substituting any of these structural features changes the experimental outcome in ways that cannot be compensated by adjusting stoichiometry or reaction time.

2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid: Quantitative Comparator Evidence for Scientific Procurement Decisions


Orthogonal Deprotection Selectivity: Cbz vs. Boc vs. Fmoc in Multistep Synthesis of Cyclopropyl Amino Acid Derivatives

The Cbz protecting group on 2-(benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid enables orthogonal deprotection strategies that are inaccessible with either the Boc or Fmoc analogs. Cbz is stable to trifluoroacetic acid (TFA, typically 20-50% v/v, the standard condition for Boc removal) and to piperidine (typically 20% in DMF, the standard condition for Fmoc removal), yet is cleaved quantitatively by catalytic hydrogenolysis (H₂, Pd/C, room temperature and atmospheric pressure) [1]. In contrast, the Boc analog (CAS 1372404-84-6) is cleaved by TFA, the Fmoc analog (CAS 2350690-47-8) is cleaved by piperidine, and neither provides this specific combination of acid/base stability with hydrogenolytic lability [2]. This orthogonality profile means that when Cbz and Boc groups coexist on the same molecular architecture, Cbz can be selectively removed by hydrogenolysis without affecting Boc, or Boc can be removed by TFA without affecting Cbz .

Orthogonal protection strategy Peptide synthesis Solution-phase route design

UV Chromophore Advantage: Cbz-Protected vs. Boc-Protected Cyclopropyl Amino Acid Detection Sensitivity

The Cbz group in 2-(benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid provides a benzyl chromophore that enables UV detection at 254 nm during HPLC purification and reaction monitoring, a capability absent in the Boc-protected analog . Commercial chiral HPLC methods for N-Cbz amino acids routinely employ UV-VIS detection at 254 nm, leveraging the aromatic absorbance of the benzyl moiety [1]. The Boc analog (CAS 1372404-84-6, MW 243.30) lacks this aromatic chromophore, requiring alternative detection methods such as ELSD (evaporative light scattering detection), low-wavelength UV (<210 nm) with higher background noise, or derivatization . This differential detectability translates directly into practical analytical workflow advantages for the Cbz-protected compound in both preparative and analytical chromatography.

HPLC monitoring Reaction tracking Purification analytics

Cyclopropyl-Induced Lipophilicity Modulation: γ-Cyclopropyl vs. Isopropyl and Phenyl Side-Chain Analogs

The γ-cyclopropyl substituent in 2-(benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid confers a distinct lipophilicity profile compared to isosteric or isoelectronic side-chain replacements. The cyclopropyl fragment has a calculated logP (clogP) of approximately 1.2, which is lower than isopropyl (clogP ~1.5) and substantially lower than phenyl (clogP ~2.0) [1]. For the closely related Cbz-cyclopropylalanine analog (2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, CAS 1260642-92-9, MW 263.29), the experimentally predicted XLogP3 is 2.5, reflecting the combined contribution of the Cbz group and the cyclopropyl side chain [2]. Substituting the cyclopropyl group with a phenyl ring would increase lipophilicity by approximately 0.8 clogP units (from ~1.2 to ~2.0), which can significantly affect membrane permeability, aqueous solubility, and off-target binding in downstream peptide or small-molecule constructs [1].

Lipophilicity tuning Drug design Physicochemical property optimization

Vendor-Reported Purity and Analytical Characterization: Cbz-Cyclopropyl Amino Acid vs. Boc Analog Batch Consistency

Multiple independent vendors report purity specifications and analytical characterization data for 2-(benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid, enabling cross-vendor comparison for procurement decisions. The compound is commercially available at 95% purity (AiFChem, Bidepharm) and 97% purity (CymitQuimica/Indagoo, Leyan) with supporting analytical documentation including NMR, HPLC, and GC . Bidepharm explicitly offers batch-specific QC documentation (NMR, HPLC, GC) for CAS 1479406-81-9 . The Boc analog (CAS 1372404-84-6) is similarly available at 97-98% purity from multiple vendors (Amatek: 97% with ee 98%; Fluorochem: 98%; Leyan: 98%; Macklin: 97%), providing comparable baseline purity but without the aromatic chromophore-based analytical advantages discussed above .

Quality control Analytical characterization Procurement specification

Conformational Restriction by Cyclopropyl at γ-Position: Peptide Turn-Induction vs. Linear Alkyl Amino Acids

The cyclopropyl group in this compound, positioned at the γ-carbon of the butanoic acid backbone, introduces conformational constraints that are absent in linear alkyl-chain amino acids such as norvaline or norleucine. A prototypical cyclopropyl dipeptide mimic has been shown to induce turn conformations stabilized by intramolecular hydrogen bonding, as demonstrated by combined NMR, IR, and CD spectroscopy [1]. The turn-inducing capability derives solely from the cyclopropyl group without additional conformational biasing from side-chain substituents [1]. This contrasts with linear aliphatic amino acids (e.g., norvaline with n-propyl side chain, clogP of free amino acid ~0.6-1.0), which exhibit greater backbone flexibility and do not promote defined secondary structure elements in short peptides. Cbz-protected cyclopropyl amino acids have been demonstrated as key intermediates in the synthesis of biologically active conformationally constrained peptides, including the antitumor antibiotic component (S)-cleonin [2]. Additionally, cyclopropyl modification has been reported to enhance metabolic and proteolytic stability compared to linear alkyl analogs, and can influence pKa and lipophilicity of the resulting peptide [3].

Peptide conformation β-turn mimicry Peptidomimetic design

Molecular Weight and Steric Footprint: Cbz vs. Fmoc Protection for Cyclopropyl Amino Acid Building Blocks in SPPS Compatibility

The molecular weight of 2-(benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid (277.32 g/mol) positions it as an intermediate-size building block between its Boc-protected analog (243.30 g/mol) and Fmoc-protected analog (365.42 g/mol) . The Fmoc analog carries a 32% higher molecular weight and a substantially larger fluorenylmethoxycarbonyl group, which can impact steric accessibility during solid-phase coupling reactions, particularly at hindered sites . While Fmoc is the standard for solid-phase peptide synthesis (SPPS), Cbz-protected amino acids are predominantly employed in solution-phase synthesis where their orthogonal deprotection chemistry and intermediate molecular weight offer advantages for multistep fragment condensation approaches . The Cbz group provides a steric footprint that is larger than Boc but significantly smaller than Fmoc (the 9-fluorenylmethyl group adds approximately 2.5× the van der Waals volume of the benzyl group), which can be advantageous when coupling to sterically demanding peptide fragments .

Solid-phase peptide synthesis Building block selection Steric accessibility

Optimal Application Scenarios for 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid in Research and Industrial Settings


Solution-Phase Multistep Peptide Fragment Synthesis Requiring Orthogonal Amino Protection

In solution-phase peptide synthesis where multiple amino protecting groups must be sequentially and selectively removed, this Cbz-protected cyclopropyl amino acid serves as a key intermediate for fragment condensation strategies. The Cbz group's stability to both TFA (Boc removal conditions) and piperidine (Fmoc removal conditions) allows it to remain intact through multiple deprotection cycles targeting other protecting groups, with final deprotection achieved cleanly via catalytic hydrogenolysis under neutral conditions . This orthogonal deprotection profile is documented in standard protecting group reference works and distinguishes Cbz from both Boc (acid-labile) and Fmoc (base-labile) [1].

Design and Synthesis of Conformationally Constrained Peptidomimetics with γ-Cyclopropyl Turn Induction

Researchers developing peptidomimetics that require defined β-turn or reverse-turn conformations can utilize this compound as a sterically minimal turn-inducing building block. The γ-cyclopropyl substituent restricts backbone flexibility without introducing large side-chain groups, as validated by NMR, IR, and CD studies on cyclopropyl dipeptide mimics that demonstrated intramolecular hydrogen bonding patterns characteristic of β-turn structures [2]. This application is particularly relevant for structure-activity relationship (SAR) campaigns where incremental modulation of peptide conformation is needed to probe binding interactions.

Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity via Cyclopropyl Substitution

In drug discovery programs where lipophilicity must be controlled within a narrow range to balance potency, solubility, and ADME properties, the γ-cyclopropyl moiety in this compound offers a quantifiably distinct lipophilicity profile. With a fragment clogP of approximately 1.2 (vs. ~1.5 for isopropyl and ~2.0 for phenyl), the cyclopropyl group reduces calculated logP by 20-40% compared to isosteric replacements [3]. This makes the compound valuable as a building block for synthesizing analog libraries where systematic lipophilicity modulation is part of a multiparameter optimization strategy.

HPLC-Monitored Reaction Optimization with Inherent UV Chromophore Detection

Laboratories conducting reaction optimization or kinetic studies benefit from the benzyl chromophore in the Cbz group, which enables direct HPLC monitoring at 254 nm without requiring derivatization or specialized detection equipment . This is in contrast to the Boc-protected analog, which lacks an aromatic chromophore and requires ELSD or low-wavelength UV detection with inherently higher background noise and lower sensitivity . For high-throughput synthesis workflows, this analytical convenience translates into faster cycle times and reduced method development burden.

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